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Compound of Interest

Compound Name: 4-Phenoxybutyl chloride

Cat. No.: B1359944

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Phenoxybutyl chloride (CAS No. 2651-46-9), a versatile intermediate in the synthesis of
pharmaceuticals and other fine chemicals. The following sections present detailed Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured
format, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for 4-Phenoxybutyl chloride is C10H13ClO, with a molecular weight of
184.66 g/mol . The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
7.32-7.28 m 2H Ar-H (meta)
6.97 - 6.92 m 3H Ar-H (ortho, para)
4.01 t 2H O-CH:
3.61 t 2H CHz-Cl
2.00-1.93 m 2H O-CHz2-CH2
1.93-1.86 m 2H CH2-CHz-ClI
13C NMR (Carbon NMR) Data
Chemical Shift (8) ppm Assignment
158.9 Ar-C (quaternary)
129.4 Ar-CH (meta)
120.8 Ar-CH (para)
1145 Ar-CH (ortho)
67.4 O-CH:2
44.8 CHz-Cl
29.5 O-CH2-CH2
26.6 CH2-CHz-Cl
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Description of Vibration
3065, 3040 C-H stretch (aromatic)
2950, 2870 C-H stretch (aliphatic)
1600, 1585, 1495 C=C stretch (aromatic ring)
1245 C-O stretch (aryl ether)
750, 690 C-H bend (aromatic, out-of-plane)
660 C-Cl stretch
Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment
184 25 [M]* (Molecular lon)
186 8 [M+2]* (Isotope Peak)
107 100 [C/H/O]*
94 80 [CeHsOH]*
77 60 [CeHs]*

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.
Instrument-specific parameters may require optimization.

NMR Spectroscopy

A sample of 4-Phenoxybutyl chloride (typically 5-25 mg) is dissolved in a deuterated solvent
(e.g., CDCIs, 0.5-0.7 mL) and transferred to an NMR tube. The spectrum is acquired on a 300
MHz or higher field NMR spectrometer. For *H NMR, the spectral width is typically set from O to
10 ppm, and for 13C NMR, from 0 to 220 ppm. Chemical shifts are referenced to the residual
solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
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Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
For a liquid sample like 4-Phenoxybutyl chloride, a thin film is prepared by placing a drop of
the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is
recorded in the mid-infrared range (typically 4000-400 cm~1). A background spectrum of the
empty sample holder or ATR crystal is recorded and automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)
source. A small amount of the sample is introduced into the instrument, often via a gas
chromatograph (GC-MS) for separation and purification. In the ion source, the sample is
bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass
analyzer and detected.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data for an organic compound like 4-Phenoxybutyl chloride.
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Spectroscopic Analysis Workflow
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Caption: A generalized workflow for the spectroscopic analysis of 4-Phenoxybutyl chloride.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenoxybutyl Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1359944+#spectroscopic-data-for-4-phenoxybutyl-
chloride-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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